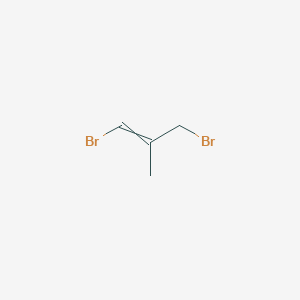

1,3-Dibromo-2-methylprop-1-ene

Descripción

1,3-Dibromo-2-methylprop-1-ene is an organic compound with the molecular formula C4H6Br2. It is a dibromoalkene, characterized by the presence of two bromine atoms attached to a propene backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Propiedades

Fórmula molecular |

C4H6Br2 |

|---|---|

Peso molecular |

213.90 g/mol |

Nombre IUPAC |

1,3-dibromo-2-methylprop-1-ene |

InChI |

InChI=1S/C4H6Br2/c1-4(2-5)3-6/h2H,3H2,1H3 |

Clave InChI |

ZGUSGHWDLWVHBI-UHFFFAOYSA-N |

SMILES canónico |

CC(=CBr)CBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-methylprop-1-ene can be synthesized through the bromination of 2-methylpropene. The reaction involves the addition of bromine (Br2) to the double bond of 2-methylpropene, resulting in the formation of the dibromo compound. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 2-methylpropene in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dibromo-2-methylprop-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

Substitution: Products such as 2-methylpropan-1-ol or 2-methylpropyl ethers.

Elimination: Formation of 2-methylpropene as the major product.

Aplicaciones Científicas De Investigación

Scientific Research Applications

(E)-1,3-dibromo-2-methylprop-1-ene is used in scientific research as an intermediate in synthesizing organic compounds, such as pharmaceuticals and agrochemicals. It is also investigated for its potential biological activity, including antimicrobial and antifungal properties. As a reactive molecule, it serves as a model compound to study the effects of halogenated alkenes within biological systems.

Chemical Reactions and Uses

The compound undergoes several chemical reactions, which contribute to its application as a building block in complex molecule construction.

- Substitution Reactions The bromine atoms in (E)-1,3-dibromo-2-methylprop-1-ene can be replaced by nucleophiles like hydroxide ions () or amines (), leading to the creation of various substituted alkenes.

- Elimination Reactions Under basic conditions, it can undergo dehydrohalogenation, resulting in the formation of 2-methylprop-1-yne (isobutyne).

- Addition Reactions The double bond can react with electrophiles such as hydrogen halides () or halogens (), forming addition products.

(E)-1,3-dibromo-2-methylprop-1-ene has demonstrated antimicrobial and antifungal properties, which makes it of interest in the fields of antimicrobial and antifungal research. The compound's interaction with microbial cell membranes can disrupt cellular functions, potentially leading to cell death. Studies suggest it effectively inhibits the growth of various fungal strains, indicating potential applications in antifungal treatments.

The mechanism of action involves:

- Electrophilic Addition The double bond can react with nucleophiles like thiols and amines, potentially modifying biological macromolecules such as proteins and nucleic acids.

- Formation of Reactive Intermediates The presence of bromine allows for forming reactive intermediates like carbocations that can further interact with cellular components.

Medical Applications

The compound is explored for potential use in drug development, specifically in designing new therapeutic agents with improved efficacy and safety profiles.

Industrial Applications

(E)-1,3-dibromo-2-methylprop-1-ene is utilized in producing specialty chemicals, polymers, and materials with specific properties. Its structure allows for developing novel materials with enhanced performance characteristics.

Antifungal Study

(E)-1,3-dibromo-2-methylprop-1-ene effectively inhibited the growth of various fungal strains, suggesting potential applications in antifungal treatments.

Mutagenicity

Research indicates that 1,2-Dibromo-2-methylpropane exhibits mutagenic properties. In studies with Salmonella typhimurium and DNA polymerase-deficient E. coli, the compound induced mutations, suggesting it can interact with DNA and potentially cause genetic alterations.

Toxicity Studies

Mecanismo De Acción

The mechanism of action of 1,3-dibromo-2-methylprop-1-ene involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets include nucleophilic sites on enzymes and other biological molecules, where it can form covalent bonds or induce conformational changes .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-2-methylpropene: A monobromo derivative with similar reactivity but different physical properties.

2-Methylprop-1-ene: An alkene without bromine atoms, used as a starting material for the synthesis of brominated derivatives.

Uniqueness

1,3-Dibromo-2-methylprop-1-ene is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a broader range of chemical transformations compared to its monobromo and non-brominated counterparts .

Actividad Biológica

1,3-Dibromo-2-methylprop-1-ene, also known as (E)-1,3-dibromo-2-methylprop-1-ene, is a halogenated alkene with significant chemical reactivity and potential biological activity. This compound is characterized by its unique structure, which includes two bromine atoms and a double bond, making it an interesting subject for various scientific studies, particularly in the fields of chemistry and biology.

Structural Information

- IUPAC Name : (E)-1,3-dibromo-2-methylprop-1-ene

- Molecular Formula : C₄H₆Br₂

- CAS Number : 35911-17-2

- Boiling Point : 177.5 °C

- Melting Point : -25.98 °C

Table 1: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dibromopropene | C₃H₄Br₂ | Simpler structure without methyl group |

| (E)-1,4-Dibromo-2-methylbut-2-ene | C₄H₆Br₂ | Longer carbon chain |

| 2-Bromopropene | C₃H₅Br | Single bromine; less complex reactivity |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through electrophilic addition and substitution reactions. The presence of bromine atoms enhances its reactivity, allowing it to form reactive intermediates such as carbocations and radicals that can interact with biological macromolecules like proteins and nucleic acids.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. It has been studied as a model compound for understanding the effects of halogenated alkenes on microbial systems. The compound's reactivity allows it to disrupt cellular processes in microorganisms, which could lead to its application in developing new antimicrobial agents.

Case Studies

Several studies have investigated the biological effects of halogenated compounds similar to this compound:

- Antifungal Activity : A study published in Journal of Applied Microbiology demonstrated that halogenated alkenes could inhibit the growth of various fungal strains. The study highlighted the importance of structural features in determining antifungal efficacy.

- Toxicity Assessments : Toxicological evaluations have shown that exposure to certain halogenated compounds can lead to adverse health effects. Research conducted by the International Agency for Research on Cancer (IARC) suggested that some brominated compounds may possess carcinogenic potential under specific conditions .

- Inhalation Studies : Occupational exposure studies have reported respiratory issues associated with inhalation of brominated compounds, emphasizing the need for safety assessments when handling such chemicals in industrial settings .

Chemical Synthesis

Due to its reactivity, this compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo substitution and elimination reactions makes it a valuable building block for complex molecule construction.

Material Science

The unique properties of this compound allow for its use in producing specialty chemicals and polymers with specific characteristics. Ongoing research aims to explore novel applications in material science that leverage its structural attributes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.